N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indoline moiety linked to a benzenesulfonamide group, with diallyl groups attached to the nitrogen atom.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with a variety of enzymes and proteins .
Mode of Action
It’s known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Indole derivatives have been studied for their inhibitory activity against enzymes like hlgp and hiv-1 .
Result of Action
Indole derivatives have been studied for their potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline-1-carbonyl precursor. This precursor is then reacted with benzenesulfonyl chloride under controlled conditions to form the benzenesulfonamide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(indoline-1-carbonyl)-N-(substituted) benzenesulfonamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzenesulfonamide group.
Indole derivatives: Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, which have shown antiviral activity.
Uniqueness
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide stands out due to the presence of diallyl groups, which can enhance its reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and may contribute to its unique properties and applications.
Biological Activity
N,N-diallyl-4-(indoline-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and biochemical pathways.
Overview of the Compound
This compound is classified as a benzenesulfonamide derivative, which has been shown to exhibit a range of biological activities, including anticancer effects. The structural features of this compound, particularly the presence of diallyl and indoline moieties, are believed to contribute to its unique biological properties.
Target Enzymes and Pathways
The mechanism of action for this compound involves interactions with various enzymes and proteins. Notably:
- Enzyme Inhibition : This compound is known to inhibit specific enzymes that are crucial for cancer cell metabolism. For instance, sulfonamides generally inhibit carbonic anhydrase and elastase, disrupting metabolic processes in target cells.
- Biochemical Pathways : The compound may affect pathways related to apoptosis and cell cycle regulation, potentially leading to reduced cell proliferation in cancerous cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 7.5 | Lung cancer cell line |
HeLa | 6.2 | Cervical cancer cell line |
MCF-7 | 5.8 | Breast cancer cell line |
DU145 | 8.0 | Prostate cancer cell line |
The above data suggests that the compound has a potent inhibitory effect on the growth of these cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated:
- Cell Viability : A significant decrease in cell viability was observed in treated cells compared to untreated controls.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with this compound, suggesting that it triggers programmed cell death pathways.
The biochemical properties of this compound are still being elucidated. However, it is known that:
- Solubility : The compound exhibits moderate solubility in organic solvents, which may influence its bioavailability.
- Stability : Preliminary studies suggest that it remains stable under physiological conditions, making it a suitable candidate for further pharmacological studies.
Comparison with Similar Compounds
This compound can be compared with other benzenesulfonamide derivatives:
Compound | IC50 (µM) | Notes |
---|---|---|
N,N-dipropyl-4-(indoline-1-carbonyl)benzenesulfonamide | 10.0 | Similar structure but less potent |
N-(p-tolyl)-4-(indoline-1-carbonyl)benzenesulfonamide | 9.5 | Different substituent; moderate activity |
This comparison highlights the unique potency of this compound among its analogs .
Properties
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h3-12H,1-2,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUKSCGIWLZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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